molecular formula C25H25FN4O3 B2720985 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 1111025-88-7

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2720985
CAS RN: 1111025-88-7
M. Wt: 448.498
InChI Key: FVIXUSDWFDZRIX-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important biological activities, such as antiviral, anticancer, antioxidant, and antimicrobial activity . The structure of the compound suggests that it might have similar properties.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact method would depend on the specific functional groups present in the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions that a compound can undergo depend on its functional groups. For example, the presence of a fluoro group can make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of fluoroquinolone derivatives involves complex chemical processes that result in the formation of compounds with potential biological activities. For example, the synthesis of ethyl esters of quinolinecarboxylic acids, including those with fluoroquinolone structures, has been achieved through the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of polyfluorobenzoyl acrylic acid. This process leads to the formation of 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, demonstrating the versatility in creating various fluoroquinolone-related compounds (Nosova et al., 2002).

Antimicrobial Activity

Fluoroquinolone derivatives are well-known for their antimicrobial properties, making them subjects of extensive research in the development of new antibacterial and antifungal agents. Studies have shown that certain fluoroquinolone-based compounds, such as those incorporating 4-thiazolidinone moieties, exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents in combating infectious diseases (Patel & Patel, 2010).

Biological Activities and Pharmacokinetics

The biological activities of fluoroquinolone derivatives, including their roles as enzyme inhibitors and their pharmacokinetic properties, are crucial areas of research. For instance, certain fluoroquinolone compounds have been identified as potent inhibitors of specific biological pathways, such as the human immunodeficiency virus (HIV) replication process, showcasing their potential in antiviral therapy (Baba et al., 1998). Moreover, the investigation of the metabolic pathways and excretion mechanisms of these compounds provides valuable insights into their pharmacokinetic profiles, which is essential for their development as pharmaceutical drugs (Umehara et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Information on this can be obtained through safety data sheets and toxicity studies .

Future Directions

Future research on this compound could involve further exploration of its biological activity, development of synthesis methods, and investigation of its mechanism of action .

properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-3-29-15-18(25-27-24(28-33-25)16-9-5-6-10-22(16)32-2)23(31)17-13-19(26)21(14-20(17)29)30-11-7-4-8-12-30/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIXUSDWFDZRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

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